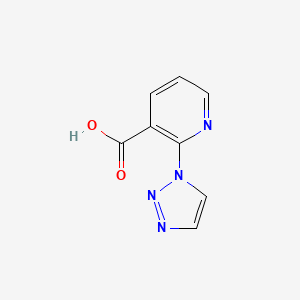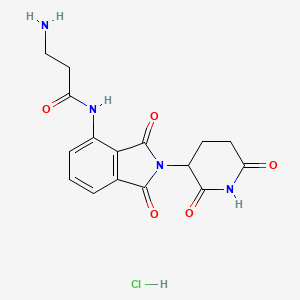
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is a derivative of pomalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . This compound is known for its potent anti-inflammatory and anti-cancer properties, making it a significant subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropanoyl) Pomalidomide Hydrochloride typically involves a multi-step process. One common method starts with the treatment of Boc-L-glutamine with N-hydroxysuccinimide and N,N’-Diisopropylcarbodiimide in DMF, followed by further reactions to introduce the pomalidomide moiety . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of pomalidomide derivatives. This method offers advantages such as improved safety, reproducibility, and efficiency. The continuous flow approach involves a series of reactions carried out in a controlled flow system, allowing for the production of large quantities of the compound with consistent quality .
化学反応の分析
Types of Reactions
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The compound exerts its effects primarily through immunomodulation and anti-cancer activities. It inhibits the proliferation of tumor cells and induces apoptosis by targeting specific molecular pathways. Key targets include tumor necrosis factor-alpha (TNF-α) and various cytokines involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its sedative and anti-inflammatory properties.
Lenalidomide: Another derivative with similar immunomodulatory and anti-cancer activities.
Uniqueness
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is unique due to its enhanced potency and reduced side effects compared to its analogs. It is more effective in inhibiting TNF-α and other inflammatory mediators, making it a valuable compound in both research and clinical settings .
特性
分子式 |
C16H17ClN4O5 |
|---|---|
分子量 |
380.78 g/mol |
IUPAC名 |
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H16N4O5.ClH/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23;/h1-3,10H,4-7,17H2,(H,18,22)(H,19,21,23);1H |
InChIキー |
GAQBMMYIERWKNY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)

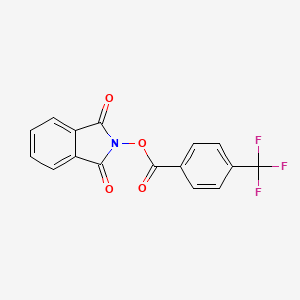

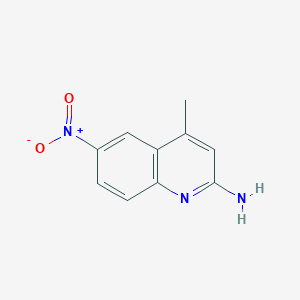
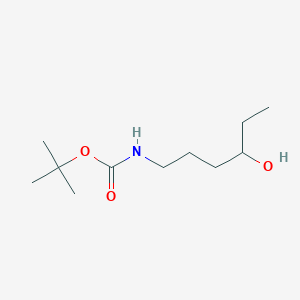
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)


![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
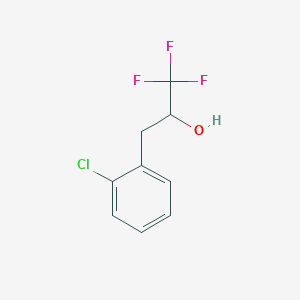
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)
